molecular formula C9H9N3O B1384163 2-(aminomethyl)quinazolin-4(3H)-one CAS No. 437998-08-8

2-(aminomethyl)quinazolin-4(3H)-one

Cat. No. B1384163
M. Wt: 175.19 g/mol
InChI Key: BRVSYHWZXIPJJP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)quinazolin-4(3H)-one, also known as AMQ, is an organic compound that has been widely used in scientific research and lab experiments due to its unique properties. It is a versatile molecule that can be used in a variety of applications, such as synthesizing new compounds, studying the mechanism of action of drugs, and analyzing biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

  • Quinazolin-4(3H)-ones, including derivatives like 2-(aminomethyl)quinazolin-4(3H)-one, have been synthesized and evaluated for various biological activities. A notable study synthesized a series of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones, demonstrating significant analgesic and anti-inflammatory activities. This suggests potential applications in developing novel analgesic and anti-inflammatory agents (Sheorey, Thangathiruppathy, & Alagarsamy, 2013).

Chemical Synthesis Techniques

  • Quinazolin-4(3H)-ones can be prepared from 2-aminobenzamides and orthoesters, showcasing the versatility of these compounds in chemical synthesis. This process is tolerant towards various functional groups, allowing the creation of a wide range of structures (Gavin, Annor-Gyamfi, & Bunce, 2018).

Applications in Drug Synthesis

  • The compound has been used in the synthesis of various drugs acting on the central nervous system, such as methaqualone and mecloqualone. The methodologies developed for these syntheses are simple and environmentally friendly, highlighting the potential of quinazolin-4(3H)-ones in pharmaceutical synthesis (Kumar et al., 2015).

Anticonvulsant Properties

  • Some derivatives of quinazolin-4(3H)-one, including those with aminomethyl groups, have been synthesized and evaluated for anticonvulsant properties. Studies indicate moderate to significant anticonvulsant activity, suggesting a role in developing new treatments for epilepsy (Georgey, Abdel-Gawad, & Abbas, 2008).

Labelled Compounds for Research

  • Carbon-14 labelled 4-aminoquinazolines and quinazolin-4(3H)-ones have been prepared for use in research, particularly in studies requiring radioactive labelling. This has applications in pharmacological and biochemical studies (Saemian, Arjomandi, & Shirvani, 2009).

Antimicrobial and Antiviral Activities

properties

IUPAC Name

2-(aminomethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVSYHWZXIPJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368393
Record name 2-(aminomethyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminomethyl)quinazolin-4(3H)-one

CAS RN

437998-08-8
Record name 2-(Aminomethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=437998-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(aminomethyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
FS TOKALI - Sakarya University Journal of Science, 2022 - dergipark.org.tr
Quinazoline and quinazolinone derivatives display an extensive application in organic and pharmaceutical chemistry, and they have been used as natural and synthetic materials for …
Number of citations: 1 dergipark.org.tr
G Saravanan, P Pannerselvam… - Journal of Advanced …, 2010 - ncbi.nlm.nih.gov
In the present study, novel Schiff bases were synthesized by condensation of 3-amino-2-methyl quinazolin-4-(3H)-ones with different aromatic aldehydes. The 3-amino-2-methyl …
Number of citations: 57 www.ncbi.nlm.nih.gov
G Saravanan, V Alagarsamy, CR Prakash - Medicinal Chemistry Research, 2013 - Springer
With the aim of developing potent analgesic, anti-inflammatory, and antimicrobial agents a series of novel quinazolin-4(3H)-one derivatives were synthesized and characterized by FT-IR…
Number of citations: 24 link.springer.com
MA Zein - Journal of American Science, 2012 - shms-prod.s3.amazonaws.com
Treatment of Anthranilic acid with chloroacetylchloride in presence of sodium acetate gave 2-(chloromethyl)-4H-benzo [d][1, 3] oxazin-4-one (1), that fused with ammonium acetate to …
Number of citations: 5 shms-prod.s3.amazonaws.com
G Saravanan, V Alagarsamy… - Archives of Pharmacal …, 2021 - Springer
A series of novel isoxazole coupled quinazolin-4(3H)-one derivatives were synthesized and characterized by FT-IR, 1 H NMR, mass spectroscopy and bases of elemental analysis with …
Number of citations: 19 link.springer.com
MA Zein - shms-prod.s3.amazonaws.com
ABSTRACT Treatment of Anthranilic acid with chloroacetylchloride in presence of sodium acetate gave 2-(chloromethyl)-4H-benzo [d][1, 3] oxazin-4-one [1], that fused with ammonium …
Number of citations: 0 shms-prod.s3.amazonaws.com
G Saravanan, V Alagarsamy, PD Kumar - Medicinal Chemistry Research, 2015 - Springer
A series of novel 2-phenyl-3-(4-(5-substitutedphenylisoxazol-3-yl)phenyl)quinazolin-4(3H)-one 5a–5o were designed and synthesized from anthranilic acid. All the synthesized …
Number of citations: 2 link.springer.com
G Saravanan, V Alagarsamy… - Drug Discoveries & …, 2012 - jstage.jst.go.jp
A new series of N'-((1-(substituted amino) methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3 (4H)-yl) benzohydrazide derivatives 4a-4l were designed and …
Number of citations: 17 www.jstage.jst.go.jp
AEG Lindgren, T Karlberg, T Ekblad… - Journal of medicinal …, 2013 - ACS Publications
The racemic 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(pyridin-2-yl)ethyl]propanamide, 1, has previously been identified as a potent but unselective inhibitor of diphtheria toxin-like ADP…
Number of citations: 11 pubs.acs.org
S Gatadi, S Nanduri - Bioorganic Chemistry, 2020 - Elsevier
Multidrug resistant Mycobacterium tuberculosis (MDR-MTB) infections have created a critical health problem globally. The appalling rise in drug resistance to all the current therapeutics …
Number of citations: 16 www.sciencedirect.com

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